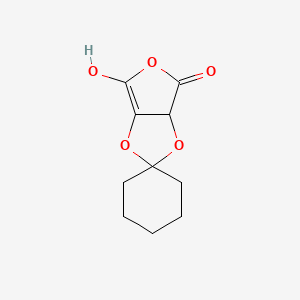
Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 285-109-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Decomposition: The primary product is nitrogen gas, along with smaller organic fragments.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers such as polyacrylonitrile and polystyrene.
Biology: Employed in the study of free radical mechanisms and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
Mecanismo De Acción
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN)CH2⋅+N2
The generated free radicals are highly reactive and can propagate the polymerization process by continuously reacting with monomers.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(2-cyclohexylpropionitrile): Contains a cyclohexyl group instead of a methyl group.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
85029-84-1 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-hydroxyspiro[6aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C10H12O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6,12H,1-5H2 |
Clave InChI |
XZWKPGHLCUKSCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OC3C(=C(OC3=O)O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















